2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1160250-80-5
VCID: VC2920023
InChI: InChI=1S/C15H12ClFO3/c1-19-13-7-3-6-12(15(16)18)14(13)20-9-10-4-2-5-11(17)8-10/h2-8H,9H2,1H3
SMILES: COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C(=O)Cl
Molecular Formula: C15H12ClFO3
Molecular Weight: 294.7 g/mol

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

CAS No.: 1160250-80-5

Cat. No.: VC2920023

Molecular Formula: C15H12ClFO3

Molecular Weight: 294.7 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride - 1160250-80-5

Specification

CAS No. 1160250-80-5
Molecular Formula C15H12ClFO3
Molecular Weight 294.7 g/mol
IUPAC Name 2-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Standard InChI InChI=1S/C15H12ClFO3/c1-19-13-7-3-6-12(15(16)18)14(13)20-9-10-4-2-5-11(17)8-10/h2-8H,9H2,1H3
Standard InChI Key CSDQGBGSUYSDBV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C(=O)Cl
Canonical SMILES COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C(=O)Cl

Introduction

Chemical Structure and Properties

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS 1160250-80-5) is characterized by its distinctive molecular architecture containing a benzoyl chloride core with strategically positioned functional groups. The presence of fluorine in the benzyl group contributes unique electronic properties to the molecule, influencing its reactivity and potential applications.

Physical and Chemical Properties

The compound possesses several key physical and chemical characteristics that define its behavior in various chemical environments. While specific experimental data for this exact compound is limited, its properties can be reliably estimated based on structural similarities to related compounds.

PropertyValue
Molecular FormulaC₁₅H₁₂ClFO₃
Molecular Weight294.70 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents (dichloromethane, chloroform, THF); insoluble in water
Melting PointEstimated 85-95°C
StabilityMoisture sensitive due to reactive acid chloride moiety
IUPAC Name2-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride

Structural Features

The compound contains several key structural elements that contribute to its chemical behavior:

  • The benzoyl chloride group (-COCl) provides high electrophilicity and reactivity toward nucleophiles

  • The methoxy group (-OCH₃) at the 3-position contributes electron-donating properties

  • The 3-fluorobenzyloxy group at the 2-position introduces both steric effects and electronic influences through the fluorine atom

  • The ortho arrangement of the two substituents creates a unique electronic environment around the benzoyl chloride functionality

Synthesis Methods

The synthesis of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves a multi-step process starting from appropriate precursors. Based on synthetic routes employed for similar compounds, the following methods represent viable approaches to obtaining this compound.

Primary Synthetic Route

The most straightforward synthesis pathway typically proceeds through the following steps:

  • Etherification of 2-hydroxy-3-methoxybenzoic acid with 3-fluorobenzyl chloride

  • Conversion of the resulting carboxylic acid to the acid chloride derivative

Alternative Synthetic Approaches

Alternative approaches may involve different starting materials or reagents:

Synthetic MethodStarting MaterialKey ReagentsAdvantages
Direct acylation2-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehydeOxidizing agent followed by SOCl₂Useful when the aldehyde is more readily available
Protection-deprotection strategy2,3-dihydroxybenzoic acidSequential protection, functionalization, deprotectionAllows for selective functionalization

Chemical Reactivity

The reactivity of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is primarily governed by the highly electrophilic acid chloride functionality, while the substitution pattern influences selectivity and reaction rates.

Nucleophilic Substitution Reactions

The benzoyl chloride moiety readily undergoes nucleophilic substitution reactions with various nucleophiles to form a range of derivatives:

These reactions typically proceed under mild conditions in the presence of a base such as triethylamine or pyridine to neutralize the HCl generated.

Potential ActivityProposed MechanismStructure-Activity Relationship
Enzyme InhibitionAcylation of active site residuesThe benzoyl chloride moiety acts as an electrophilic warhead targeting nucleophilic amino acids
Receptor ModulationBinding to specific receptor sitesThe 3-fluorobenzyl group may enhance binding affinity through π-stacking and hydrophobic interactions
Anti-inflammatoryInhibition of inflammatory mediatorsSimilar fluorinated compounds show inhibitory effects on inflammatory pathways
AntimicrobialDisruption of microbial cell processesThe reactive acid chloride can interfere with essential microbial proteins

Research Applications

The unique structure and reactivity of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride make it valuable for various research applications across multiple scientific domains.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as an important synthetic intermediate for the development of various bioactive molecules:

  • Pharmacophore Development: The compound provides a scaffold for generating libraries of potential drug candidates

  • Prodrug Design: Its reactive nature allows for the creation of cleavable linkages in prodrug strategies

  • Structure-Activity Relationship Studies: Systematic modifications can help identify optimal substitution patterns for biological activity

Materials Science Applications

Several applications in materials science have been identified or proposed:

  • Polymer Chemistry: The compound can serve as a monomer or modifier in polymer synthesis

  • Surface Modification: Its reactivity toward hydroxyl and amine groups makes it useful for surface functionalization

  • Cross-linking Agent: The acid chloride functionality enables cross-linking of polymers containing nucleophilic groups

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound may serve as:

  • Derivatization Reagents: For enhancing detection sensitivity of analytes containing nucleophilic groups

  • Chiral Resolution Agents: When incorporated into appropriate scaffolds

  • Fluorescent Probes: The aromatic structure provides a foundation for developing fluorescent markers

Comparison with Structural Analogues

Understanding the relationship between 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride and its structural analogues provides valuable insights into its chemical behavior and potential applications.

Positional Isomers

The position of substituents significantly affects the compound's properties:

CompoundStructural DifferencesProperty Differences
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chlorideTarget compoundBaseline reference
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chlorideSubstituents at 3,4-positions vs. 2,3-positionsDifferent electronic distribution; likely less steric hindrance around acid chloride
3-[(3-Fluorobenzyl)oxy]-2-methoxybenzoyl chlorideReversed position of methoxy and benzyloxy groupsAltered electron density distribution affecting reactivity

Halogen Variations

The nature and position of halogen substituents impact electronic properties and reactivity:

CompoundHalogen DifferenceImpact on Properties
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chlorideFluorine at 3-position of benzyl groupBaseline reference
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chlorideChlorine vs. fluorineLarger atom size; less electronegative; different lipophilicity
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chlorideTwo chlorine atomsIncreased lipophilicity; different electronic properties
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chlorideFluorine at 4-position vs. 3-positionAltered electronic distribution; different dipole orientation

Methods of Analysis and Characterization

Proper analysis and characterization of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride are essential for confirming its identity, purity, and structural features.

Spectroscopic Methods

Various spectroscopic techniques provide valuable information about the compound's structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected to show characteristic signals for:

    • Aromatic protons (6.8-7.5 ppm)

    • Methoxy group singlet (3.8-4.0 ppm)

    • Benzyl methylene protons (5.0-5.2 ppm)

  • ¹³C NMR: Key signals include:

    • Carbonyl carbon (165-170 ppm)

    • Aromatic carbons (110-160 ppm)

    • Methoxy carbon (55-60 ppm)

    • Benzyl methylene carbon (70-75 ppm)

  • ¹⁹F NMR: A single fluorine signal expected around -110 to -115 ppm

Infrared Spectroscopy (IR)

Key IR absorption bands:

  • C=O stretching (1770-1800 cm⁻¹)

  • C-F stretching (1000-1400 cm⁻¹)

  • C-O-C stretching (1200-1250 cm⁻¹)

  • Aromatic C=C stretching (1450-1600 cm⁻¹)

Chromatographic Methods

Chromatographic techniques enable purification and analysis:

  • High-Performance Liquid Chromatography (HPLC):

    • Typical conditions: C18 column, methanol/water gradient

    • UV detection at 254 nm

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Molecular ion peak at m/z 294

    • Characteristic fragmentation pattern including loss of COCl and fluorobenzyl fragments

X-ray Crystallography

X-ray crystallography provides definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.

ConditionRecommendation
TemperatureStore at 2-8°C under inert atmosphere
ContainerAirtight, moisture-resistant containers
Light ExposureProtect from direct light
DurationLimited shelf life; use within 6-12 months

Future Research Directions

Several promising research avenues for 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride warrant further investigation.

Medicinal Chemistry Explorations

Future research may focus on:

  • Development of selective enzyme inhibitors based on this structural scaffold

  • Investigation of fluorine-specific interactions with biological targets

  • Exploration of structure-activity relationships through systematic modification

  • Potential applications in targeted drug delivery systems

Materials Science Innovations

Promising directions include:

  • Development of novel functional materials incorporating this building block

  • Investigation of supramolecular assemblies based on this structural motif

  • Creation of stimuli-responsive materials utilizing the reactive acid chloride

  • Exploration of surface modification technologies for specialized applications

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